Cas no 838-57-3 (Ethyl 4-nitrobenzoylacetate)

Ethyl 4-nitrobenzoylacetate structure
Ethyl 4-nitrobenzoylacetate structure
Productnaam:Ethyl 4-nitrobenzoylacetate
CAS-nummer:838-57-3
MF:C11H11NO5
MW:237.208743333817
MDL:MFCD00007357
CID:83129
PubChem ID:13281

Ethyl 4-nitrobenzoylacetate Chemische en fysische eigenschappen

Naam en identificatie

    • Ethyl 3-(4-nitrophenyl)-3-oxopropanoate
    • Ethyl (4-Nitrobenzoyl)acetate
    • Ethyl 4-nitrobenzoylacetate
    • (p-Nitrobenzoyl)acetic acid ethyl ester
    • Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
    • NSC 62134
    • Ethyl 3-(4-Nitrophenyl)-3-oxopropionate
    • (4-Nitrobenzoyl)acetic Acid Ethyl Ester
    • 3-(4-Nitrophenyl)-3-oxopropionic Acid Ethyl Ester
    • Ethyl (p-nitrobenzoyl)acetate
    • 4-Nitrobenzoylacetic Acid Ethyl Ester
    • ETHYL p-NITROBENZOYLACETATE
    • Ethyl 4-nitro-beta-oxobenzenepropanoate
    • Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester
    • NGRXSVFCLHVG
    • Acetic acid, (p-nitrobenzoyl)-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-(4-nitrophenyl)propionic acid ethyl ester
    • 4-Nitro-β-oxobenzenepropanoic acid ethyl ester
    • Ethyl 2-(4-nitrobenzoyl)acetate
    • Z104477224
    • BRN 1124763
    • SY078786
    • Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
    • HMS547D09
    • NS00038334
    • CS-0022845
    • EINECS 212-656-7
    • ethyl-4-Nitrobenzoylacetate
    • SCHEMBL276340
    • NSC62134
    • Maybridge1_002011
    • F0787-0006
    • 4-Nitro-beta-oxo-benzenepropanoic acid ethyl ester
    • A840669
    • UNII-E9KY7LH3TA
    • 838-57-3
    • E9KY7LH3TA
    • FT-0626099
    • Ethyl 4-nitrobenzoylacetate 98%
    • 4-10-00-02759 (Beilstein Handbook Reference)
    • Oprea1_250969
    • ethyl 3-(4-nitrophenyl)-3-oxo-propanoate
    • NSC-62134
    • 3-Oxo-3-(p-nitrophenyl)propionic acid, ethyl ester
    • AS-19945
    • N0513
    • MFCD00007357
    • AMY202100127
    • AKOS000119352
    • AC-17238
    • F16294
    • ACETIC ACID, (p-NITROBENZOYL)-, ETHYL ESTER
    • EN300-20198
    • DTXSID9061201
    • STK325361
    • DB-056753
    • ALBB-010189
    • CHEMBL5280614
    • MDL: MFCD00007357
    • Inchi: 1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
    • InChI-sleutel: NGRXSVFCLHVGKU-UHFFFAOYSA-N
    • LACHT: O=C(CC(C1C=CC([N+](=O)[O-])=CC=1)=O)OCC
    • BRN: 1124763

Berekende eigenschappen

  • Exacte massa: 237.063722g/mol
  • Oppervlakte lading: 0
  • XLogP3: 1.7
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Aantal draaibare bindingen: 5
  • Monoisotopische massa: 237.063722g/mol
  • Monoisotopische massa: 237.063722g/mol
  • Topologisch pooloppervlak: 89.2Ų
  • Zware atoomtelling: 17
  • Complexiteit: 302
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: 3

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.3350 (rough estimate)
  • Smeltpunt: 71-73 °C (lit.)
  • Kookpunt: 379.74°C (rough estimate)
  • Vlampunt: 149.6 °C
  • Brekindex: 1.5300 (estimate)
  • PSA: 89.19000
  • LogboekP: 2.25390
  • Oplosbaarheid: Not determined

Ethyl 4-nitrobenzoylacetate Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S24/25
  • RTECS:AJ1073500
  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT
  • Risicozinnen:R36/37/38
  • TSCA:Yes

Ethyl 4-nitrobenzoylacetate Douanegegevens

  • HS-CODE:2918300090
  • Douanegegevens:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl 4-nitrobenzoylacetate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-20198-2.5g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
2.5g
$25.0 2025-02-20
Enamine
EN300-20198-10.0g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
10.0g
$46.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070032-25g
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
838-57-3 98%
25g
¥987.00 2024-07-28
TRC
E288256-500mg
Ethyl (4-nitrobenzoyl)acetate
838-57-3
500mg
$ 65.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-25g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
25g
¥759.90 2023-09-03
Life Chemicals
F0787-0006-5g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0787-0006-0.25g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
0.25g
$18.0 2023-09-07
abcr
AB116592-250 g
Ethyl 4-nitrobenzoylacetate, 97%; .
838-57-3 97%
250 g
€616.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-100g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
100g
¥2265.90 2023-09-03
Enamine
EN300-20198-0.05g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
0.05g
$19.0 2025-02-20

Ethyl 4-nitrobenzoylacetate Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Iodine Solvents: Water ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Iodine-catalyzed efficient synthesis of β-keto esters from aldehydes and ethyl diazoacetate under solvent-free conditions
Wang, Hong-she; et al, Chemical Research in Chinese Universities, 2009, 25(3), 343-346

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Methyldicyclohexylamine ,  Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Tri-tert-butylphosphonium tetrafluoroborate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  18 h, rt → 80 °C
1.2 Reagents: Formic acid
Referentie
Access to β-Keto Esters by Palladium-Catalyzed Carbonylative Coupling of Aryl Halides with Monoester Potassium Malonates
Korsager, Signe; et al, Angewandte Chemie, 2013, 52(37), 9763-9766

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
Referentie
A novel synthetic method for β-keto esters
Qian, Hao; et al, Journal of Chemical Research, 2007, (3), 160-161

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  -10 °C; 1 - 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 4 - 5 h, rt
Referentie
Synthesis and evaluation of the α-glucosidase inhibitory activity of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives
Wang, Shaojie; et al, European Journal of Medicinal Chemistry, 2010, 45(3), 1250-1255

Synthetic Routes 5

Reactievoorwaarden
Referentie
Dioxopyrrolines. XXVII. Syntheses of 2-aryl-3-ethoxycarbonyl- Δ2-pyrroline-4,5-diones
Sano, Takehiro; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(2), 497-503

Synthetic Routes 6

Reactievoorwaarden
1.1 Solvents: Ethanol ;  15 h, rt → 100 °C
Referentie
Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents
Lee, Junghun; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1628-1637

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- ,  Cupric perchlorate Solvents: Toluene ;  240 min, reflux
Referentie
Molybdenum(VI) dichloride dioxide/copper(II) perchlorate: an efficient bimetallic catalyst for aerobic oxidation of alcohols
Jeyakumar, Kandasamy; et al, Open Catalysis Journal, 2008, 1, 6-10

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; 0 °C; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1 - 2
Referentie
One-pot synthesis of β-keto esters and preparation of 3-ketopalmitoyl-CoA
Kosak, Urban; et al, Synlett, 2012, 23(11), 1609-1612

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Ethanol
Referentie
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 h, 25 °C
Referentie
Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters
Chen, Jiajia; et al, Journal of Organic Chemistry, 2021, 86(8), 5943-5953

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0.5 h, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
Referentie
Cu-Mediated Expeditious Annulation of Alkyl 3-Aminoacrylates with Aryldiazonium Salts: Access to Alkyl N2-Aryl 1,2,3-Triazole-carboxylates for Druglike Molecular Synthesis
Liu, Hao-Nan ; et al, Organic Letters, 2020, 22(4), 1396-1401

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Samarium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Substitution of acyl for acetyl with N-acylbenzotriazoles catalyzed by samarium triiodide
Zou, Xuefei; et al, Synthetic Communications, 2007, 37(10), 1617-1625

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide ,  Sodium ,  Ammonium chloride Solvents: Diethyl ether ,  Water
Referentie
Alkylation and cyclization of benzoylacetanilides
Searles, A. Langley; et al, Journal of the American Chemical Society, 1958, 80, 3656-63

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  3.5 h, rt
Referentie
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

Synthetic Routes 15

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referentie
Annulation-retro-Claisen cascade of bifunctional peroxides for the synthesis of lactone natural products
Xu, Qianlan; et al, Chemical Communications (Cambridge, 2022, 58(2), 274-277

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ,  Tetrahydrofuran ;  6 h, rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Er(OTf)3-catalyzed synthesis of fluorescent 7-aminocoumarins
Bao, Xiaobo; et al, Tetrahedron, 2022, 123,

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
Referentie
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; et al, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

Synthetic Routes 19

Reactievoorwaarden
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Pentane
Referentie
Montmorillonite K-10 catalyzed synthesis of β-keto esters: condensation of ethyl diazoacetate with aldehydes under mild conditions
Bandgar, B. P.; et al, Green Chemistry, 2001, 3(5), 247-249

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux
Referentie
Dual roles of bisphosphines and epoxides: Rh-catalyzed highly chemoselective and diastereoselective (3 + 2) transannulations of 1,2,3-thiadiazoles with cyanoepoxides
Dong, Ziyang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6687-6698

Synthetic Routes 21

Reactievoorwaarden
1.1 Solvents: Ethanol ;  5 min
Referentie
Microwave assisted rapid and efficient synthesis of aryl methyl ketones and β-keto esters using Meldrum's acid
More, D. H.; et al, Indian Journal of Chemistry, 2006, (3), 823-825

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Isopropylcyclohexylamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Referentie
High-temperature rearrangements of 2-acylisoxazol-5(2H)-ones and related oxazoles
Clark, Adrian D.; et al, Australian Journal of Chemistry, 1999, 52(11), 1029-1033

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  3 - 7 h, 70 °C
Referentie
A metal-free strategy for the cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with 2-methoxyethanol
Kudale, Vishal Suresh; et al, Organic & Biomolecular Chemistry, 2022, 20(6), 1226-1230

Synthetic Routes 24

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Dess-Martin periodinane ;  10 min, 0 °C; 0 °C → rt; 6 - 8 h, rt
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C
1.4 2 - 3 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
Referentie
A Hammett Study of Clostridium acetobutylicum Alcohol Dehydrogenase (CaADH): An Enzyme with Remarkable Substrate Promiscuity and Utility for Organic Synthesis
Kudalkar, Gaurav P.; et al, Synlett, 2020, 31(3), 237-247

Synthetic Routes 25

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

Synthetic Routes 26

Reactievoorwaarden
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  2 h, 30 °C
Referentie
Molybdenum(VI) dichloride dioxide catalyzed synthesis of β-keto esters by C-H insertion of ethyl diazoacetate into aldehydes
Jeyakumar, Kandasamy; et al, Synthesis, 2008, (11), 1685-1687

Ethyl 4-nitrobenzoylacetate Raw materials

Ethyl 4-nitrobenzoylacetate Preparation Products

Ethyl 4-nitrobenzoylacetate Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:838-57-3)Ethyl 4-nitrobenzoylacetate
A840669
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):825.0